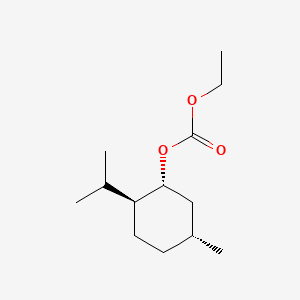

Ethyl l-Menthyl Carbonate

Beschreibung

Contextualization of Menthane Derivatives in Organic Synthesis

Menthane derivatives, a class of monoterpenoids characterized by the p-menthane (B155814) skeleton, are pivotal in various areas of organic synthesis. nih.govbeilstein-journals.org Derived from naturally abundant terpenes like menthol (B31143) and citronellal (B1669106), these compounds serve as versatile starting materials and chiral auxiliaries. beilstein-journals.org Their applications span the synthesis of fine chemicals, pharmaceuticals, cosmetics, and agrochemicals. beilstein-journals.orgrsc.org

The synthesis of various menthane derivatives often involves leveraging the existing stereochemistry of the starting material to produce new chiral compounds. For instance, the acid-catalyzed cyclization of citronellal yields isopulegol, which can be further hydrogenated to produce isomers of menthol. beilstein-journals.org Other synthetic transformations include the introduction of amino and keto groups through reactions like the Mannich reaction, leading to compounds with potential biological activity. nih.gov The acylation of hydroxyl groups on the menthane framework is another common strategy to produce ester derivatives with applications as fragrances, flavors, and solvents. beilstein-journals.org

Furthermore, menthane derivatives are utilized as cooling agents in consumer products. Synthetic coolants, many of which are structurally related to menthol, include carboxamides, ketals, esters, ethers, and alcohols built upon the cyclohexane (B81311) moiety. google.com Research in this area also focuses on developing efficient synthetic pathways to these derivatives, often aiming to use less expensive starting materials and improve reaction yields. google.com

Significance of Carbonate Functional Groups in Advanced Chemical Systems

The carbonate functional group, characterized by a carbonyl group bonded to two oxygen atoms, is a versatile moiety in organic chemistry. spectroscopyonline.com Organic carbonates can be categorized as saturated, aromatic, or mixed, depending on the nature of the groups attached to the oxygen atoms. spectroscopyonline.com This functional group is integral to a variety of advanced chemical systems and applications.

One of the most prominent applications of organic carbonates is as solvents in the electrolytes of lithium-ion batteries. ccspublishing.org.cnmsesupplies.comchemicalbook.com Compounds like ethyl methyl carbonate (EMC) are valued for their low viscosity, high dielectric constant, and ability to dissolve lithium salts, which contributes to improved battery performance, longevity, and safety. msesupplies.comchemicalbook.com The synthesis of such asymmetric carbonates is an active area of research, with methods like transesterification being explored to achieve high efficiency and purity. ccspublishing.org.cnacs.orgchemicalbook.com

Beyond battery technology, carbonate groups are employed in the synthesis of polymers and as protecting groups in multi-step organic syntheses. beilstein-journals.orgmdpi.com For instance, cyclic carbonates can undergo ring-opening reactions with amines to form hydroxyl-urethane linkages, a key step in the formation of certain polymers. mdpi.com The carbonate functional group's reactivity can be tuned, making it a valuable tool for chemists in designing complex molecules. tandfonline.com Additionally, research has explored the role of carbonate radicals in various chemical reactions, highlighting their potential in both synthetic and biological contexts. acs.orgresearchgate.net

Research Trajectories and Academic Relevance of Ethyl l-Menthyl Carbonate

This compound, a specific alkyl l-menthyl carbonate, combines the structural features of the menthane framework with the functionality of a carbonate group. chemeo.comnist.gov Its research trajectory is primarily linked to its potential use as a chiral building block and its physicochemical properties.

The synthesis of this compound and other asymmetric carbonates is a subject of academic interest, often focusing on developing efficient and environmentally friendly catalytic methods. ccspublishing.org.cnresearchgate.netmdpi.com Transesterification reactions are a common route for synthesizing asymmetric carbonates, and research has investigated various catalysts, including solid bases and metal-organic frameworks, to improve reaction yields and facilitate catalyst recovery. ccspublishing.org.cnacs.orgresearchgate.net

The academic relevance of this compound also stems from its potential applications that leverage both the menthyl and carbonate moieties. The menthyl group provides chirality and specific steric bulk, which can be advantageous in asymmetric synthesis. The carbonate group, as previously discussed, has applications in materials science and as a synthetic intermediate. While specific, large-scale applications for this compound are not as established as those for simpler carbonates like EMC, its study contributes to the broader understanding of structure-property relationships in organic compounds.

Below is a table summarizing some of the key physicochemical properties of this compound:

| Property | Value | Unit |

| Molecular Formula | C13H24O3 | |

| Molecular Weight | 228.33 | g/mol |

| CAS Number | 35106-15-1 | |

| Boiling Point (at reduced pressure) | 403 | K (at 0.019 bar) |

Data sourced from NIST Chemistry WebBook and Cheméo. chemeo.comnist.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-5-15-13(14)16-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3/t10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCXJIPGDBATKA-GRYCIOLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1CC(CCC1C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188605 | |

| Record name | Ethyl menthyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35106-15-1 | |

| Record name | Ethyl (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35106-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl menthyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035106151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl menthyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl menthyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL MENTHYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF25GOS8AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Considerations and Structural Analysis Methodologies for Ethyl L Menthyl Carbonate

Chirality and Isomerism in l-Menthyl Scaffolds

The l-menthyl moiety of ethyl l-menthyl carbonate is derived from l-menthol (B7771125), a naturally occurring monoterpenoid alcohol. The cyclohexane (B81311) ring of l-menthol possesses three chiral centers, which gives rise to a number of possible stereoisomers. In the case of (-)-menthol, the naturally occurring and most stable isomer, the three substituents on the cyclohexane ring (the hydroxyl group, the methyl group, and the isopropyl group) are in equatorial positions, leading to a stable chair conformation. nih.gov The specific configuration of these chiral centers in l-menthol is (1R, 2S, 5R).

| Stereocenter | Configuration in l-Menthol |

| C1 | R |

| C2 | S |

| C5 | R |

This table outlines the absolute configuration of the chiral centers in the l-menthyl group.

Conformational Analysis and Dynamics

The conformational flexibility of the cyclohexane ring and the orientation of its substituents are key aspects of the structural analysis of this compound. The l-menthyl group preferentially adopts a chair conformation where the bulky isopropyl group, the methyl group, and the ethyl carbonate group all occupy equatorial positions to minimize steric hindrance. nih.govfrontiersin.org This arrangement is the most energetically favorable.

Advanced Spectroscopic Characterization Techniques for Stereoisomers

A combination of advanced spectroscopic methods is necessary for the unambiguous determination of the stereochemistry and conformation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a wealth of information.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation. Protons in an axial position typically resonate at a different frequency than those in an equatorial position. Furthermore, the magnitude of the coupling constants between adjacent protons can help determine the dihedral angles between them, providing direct evidence for the chair conformation and the relative orientation of the substituents.

¹³C NMR spectroscopy is equally valuable. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the stereochemical environment. mpg.de DFT (Density Functional Theory) calculations can be used in conjunction with experimental NMR data to assign the resonances of the prochiral methyl groups of the isopropyl substituent and to determine the dominant rotamers. researchgate.net

Predicted ¹H NMR Chemical Shifts for the Menthyl Group in this compound (based on l-menthol derivatives):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (Hz) |

| H1 (axial) | ~4.5-4.7 | ddd | J ≈ 10.9, 10.9, 4.4 |

| H2 (axial) | ~2.0-2.2 | m | |

| H3 (axial) | ~1.0-1.2 | m | |

| H3 (equatorial) | ~1.6-1.8 | m | |

| H4 (axial) | ~1.3-1.5 | m | |

| H5 (axial) | ~0.8-1.0 | m | |

| H6 (axial) | ~1.6-1.8 | m | |

| H6 (equatorial) | ~2.3-2.5 | m | |

| CH₃ (C7) | ~0.7-0.8 | d | J ≈ 7.0 |

| CH (C8) | ~2.1-2.3 | m | |

| CH₃ (C9, C10) | ~0.9 | d | J ≈ 6.5 |

This table provides an estimation of the ¹H NMR chemical shifts for the menthyl portion of the molecule, extrapolated from data on similar l-menthol derivatives. Actual values may vary.

Predicted ¹³C NMR Chemical Shifts for the Menthyl Group in this compound (based on l-menthol derivatives):

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~78-80 |

| C2 | ~40-42 |

| C3 | ~34-36 |

| C4 | ~47-49 |

| C5 | ~26-28 |

| C6 | ~31-33 |

| C7 (CH₃) | ~22-24 |

| C8 (CH) | ~25-27 |

| C9, C10 (CH₃) | ~16-21 |

This table provides an estimation of the ¹³C NMR chemical shifts for the menthyl portion of the molecule, based on known values for l-menthol and its esters.

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are particularly suited for the study of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. While the carbonate chromophore itself has a weak CD absorption, the chiral environment of the l-menthyl group can induce a measurable CD signal. The sign and magnitude of the Cotton effect in the CD spectrum can be used to confirm the absolute configuration of the stereocenters. Studies on other l-menthyl derivatives have demonstrated the utility of CD spectroscopy in stereochemical analysis. rsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. For this compound, specific vibrational frequencies can be assigned to different functional groups and parts of the molecule. The strong carbonyl (C=O) stretch of the carbonate group is expected to be a prominent feature in the IR spectrum, typically appearing in the region of 1740-1760 cm⁻¹. The C-O stretching vibrations of the carbonate and the various C-H bending and stretching modes of the cyclohexane ring and alkyl groups will also be present.

The positions and intensities of these bands can be sensitive to the conformation of the molecule. By comparing experimental spectra with theoretical spectra calculated for different possible conformers, it is possible to identify the most stable conformation in the sample. nih.gov

Characteristic IR Absorption Frequencies for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretch (alkyl) | 2850-3000 |

| C=O stretch (carbonate) | 1740-1760 |

| C-O stretch (carbonate) | 1250-1300 |

| C-H bend (alkyl) | 1350-1470 |

This table presents the expected characteristic infrared absorption frequencies for the main functional groups in this compound.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the molecular formula of a compound. HRMS can measure the mass of a molecule with very high accuracy, allowing for the determination of its elemental composition. For this compound (C₁₃H₂₄O₃), the experimentally determined exact mass should match the theoretically calculated mass within a very small margin of error.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Electron ionization (EI) mass spectrometry of this compound would likely show characteristic fragments resulting from the loss of the ethyl group, the ethoxycarbonyl group, or parts of the menthyl ring. The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, which can be used as a reference. nist.gov

Key Molecular Ion and Fragments for this compound:

| m/z | Identity |

| 228.33 | [M]⁺ (Molecular Ion) |

| 155 | [M - C₂H₅O₂]⁺ |

| 138 | [M - C₂H₅OCO]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 41 | [C₃H₅]⁺ |

This table shows the expected molecular ion and major fragment ions in the mass spectrum of this compound.

Crystallographic Analysis for Solid-State Structure Elucidation

A thorough search of scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction of this compound. As a result, detailed experimental data regarding its solid-state structure, including unit cell parameters, space group, and precise atomic coordinates, are not publicly available at this time.

Crystallographic analysis is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, scientists can deduce the arrangement of atoms in the crystal lattice.

For a molecule like this compound, which contains multiple stereocenters, single-crystal X-ray crystallography would be the definitive method to:

Confirm the absolute stereochemistry: It would provide unambiguous proof of the spatial arrangement of the substituents on the cyclohexane ring, confirming the (1R,2S,5R) configuration of the l-menthyl moiety.

Determine the preferred conformation: The analysis would reveal the precise conformation of the cyclohexane ring (e.g., chair conformation) and the orientation of the ethyl carbonate group in the solid state.

In the absence of experimental data, computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the most stable conformation and theoretical crystallographic parameters. However, these theoretical models await experimental validation through future X-ray diffraction studies.

Should crystallographic data for this compound become available, a standard analysis would include a data table summarizing key crystallographic information. A hypothetical representation of such a table is provided below to illustrate the type of data that would be expected.

Interactive Table: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Hypothetical) |

| Empirical formula | C₁₃H₂₄O₃ |

| Formula weight | 228.33 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions (Å) | a = 6.5, b = 10.2, c = 22.1 |

| Volume (ų) | 1458.4 |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.038 |

| Absorption coefficient (mm⁻¹) | 0.073 |

| F(000) | 504 |

| Crystal size (mm³) | 0.30 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 10500 |

| Independent reflections | 3200 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R₁ = 0.05, wR₂ = 0.12 |

| R indices (all data) | R₁ = 0.07, wR₂ = 0.15 |

| Goodness-of-fit on F² | 1.05 |

Note: The data presented in this table is purely illustrative and does not represent actual experimental findings.

Further research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound is required to elucidate its definitive solid-state structure.

Synthetic Strategies and Catalytic Development for Alkyl Carbonates, with Specific Emphasis on Ethyl L Menthyl Carbonate

Phosgene-Free Synthesis Approaches

The synthesis of organic carbonates, including Ethyl l-Menthyl Carbonate, has historically involved the use of phosgene, a highly toxic and corrosive chemical. nih.govrsc.org Growing environmental concerns and safety regulations have driven the development of phosgene-free synthetic routes. rsc.org These modern approaches prioritize greener reagents, milder reaction conditions, and reduced hazardous byproducts. The primary phosgene-free strategies for producing alkyl carbonates are transesterification reactions with dialkyl carbonates and carbonylation reactions that utilize carbon dioxide as a direct C1 feedstock. researchgate.net

Transesterification Reactions Utilizing Dialkyl Carbonates

Transesterification is a widely adopted, environmentally benign method for synthesizing asymmetric carbonates like this compound. rsc.orgrsc.org The process involves the reaction of an alcohol, in this case, l-menthol (B7771125), with a dialkyl carbonate such as diethyl carbonate (DEC) or dimethyl carbonate (DMC). nih.govrsc.org This method is advantageous due to its often mild reaction conditions and the avoidance of toxic precursors. rsc.org The reaction equilibrium can be shifted towards the product by controlling reaction parameters and employing effective catalysts. rsc.org

Homogeneous Catalysis in Transesterification

Homogeneous catalysts, which operate in the same phase as the reactants, were among the first to be applied to transesterification reactions for carbonate synthesis. researchgate.net While effective, they can present challenges in product separation and catalyst recovery. rsc.orgresearchgate.net A variety of homogeneous catalysts have been proven effective for the synthesis of asymmetric carbonates.

Ionic liquids and phosphonium salts have been identified as effective homogeneous catalysts for the transesterification of dialkyl carbonates with alcohols, including menthol (B31143). nih.gov For instance, phosphonium salt-based catalysts have been successfully used in the mono-transesterification reaction of diethyl carbonate (DEC) with menthol. nih.gov

| Catalyst Type | Reactants | Temperature Range (°C) | Key Finding | Source |

|---|---|---|---|---|

| Phosphonium Salts (Carbonate, Acetate, Phenolate) | Diethyl Carbonate (DEC) and Menthol | 90 - 220 | Demonstrated effectiveness for mono-transesterification to produce the desired carbonate. | nih.gov |

| Ionic Liquids (e.g., 1-Ethyl-2-Methyl-3-ethyl imidazol(e) Bromide) | Diethyl Carbonate and Methanol (B129727) (Analogous Reaction) | 80 - 120 | High catalytic activity, achieving up to 68.15% yield for ethyl methyl carbonate. | google.com |

Heterogeneous Catalysis in Transesterification

To overcome the separation issues associated with homogeneous catalysts, significant research has focused on developing solid, heterogeneous catalysts. rsc.orgresearchgate.net These catalysts are more economical and environmentally friendly as they can be easily recovered and reused. researchgate.net Various solid acid and base catalysts have been developed for the transesterification of dialkyl carbonates.

For the synthesis of mixed carbonates, catalysts such as potassium-loaded alumina (KATriz/Al₂O₃) have shown high activity and selectivity. rsc.orgrsc.org Other systems, including zinc-cobalt complexes on N-doped carbon and modified γ-Al₂O₃, have also been prepared for the efficient synthesis of ethyl methyl carbonate, a reaction analogous to the synthesis of this compound. researchgate.netgoogle.com

| Catalyst | Reactants (Analogous Reaction) | Key Features | Performance Metric | Source |

|---|---|---|---|---|

| KATriz/Al₂O₃ | Dimethyl Carbonate (DMC) and Ethanol (B145695) | Environmentally friendly, reusable solid base catalyst. | High DMC conversion (88%) and adjustable selectivity for target carbonates. | rsc.org |

| Zn-Co@N-doped carbon | DMC and Diethyl Carbonate (DEC) | Prepared from ZIF precursors; highly efficient. | High efficiency in producing ethyl methyl carbonate. | researchgate.net |

| γ-Al₂O₃ (modified) | DMC and DEC | Low cost, high mechanical strength, reusable. | Achieved yields of ~66% for ethyl methyl carbonate. | google.com |

| KMgF₃ on Activated Carbon | Ethylene (B1197577) Carbonate and Ethanol | Strong basic sites leading to high catalytic activity. | Exhibited the highest activity among tested fluoro-perovskite catalysts, though potassium leaching was noted. | researchgate.net |

Enzymatic and Biocatalytic Pathways

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical catalysis for carbonate synthesis. acs.org Lipases, in particular, have been successfully employed in transesterification reactions under mild, often solvent-free conditions. researchgate.netnih.gov

Research has demonstrated the viability of l-menthol as a substrate for enzymatic reactions, specifically in esterification with fatty acids using Candida rugosa lipase. researchgate.net Furthermore, immobilized lipases such as Novozym 435 have proven highly effective in catalyzing transesterification using diethyl carbonate as an acyl acceptor to produce fatty acid ethyl esters. nih.gov This combined evidence strongly supports the potential for a biocatalytic pathway where a lipase could catalyze the reaction between l-menthol and diethyl carbonate to yield this compound. Such enzymatic processes are valued for their high selectivity and operation under ambient conditions. acs.orgresearchgate.net

| Enzyme | Reaction Type (Analogous) | Key Reaction Conditions | Result | Source |

|---|---|---|---|---|

| Novozym 435 (Immobilized Lipase) | Transesterification of Camellia oil soapstocks with Diethyl Carbonate | Solvent-free, 50°C, 24 h | Yield up to 98.4%; enzyme reusable for 10 batches. | nih.gov |

| Candida rugosa Lipase | Esterification of l-menthol with oleic acid | Solvent-free, 30% water, 30°C, 24 h | Esterification extent reached 96%. | researchgate.net |

Carbonylation Reactions Involving Alcohols and Carbon Dioxide

The utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 building block is a cornerstone of green chemistry. cetjournal.it The direct synthesis of organic carbonates from alcohols and CO₂ is an atom-economical and environmentally friendly route, though it is often limited by thermodynamic equilibrium. researchgate.netacs.org This approach avoids the use of dialkyl carbonates as reactants, instead incorporating carbon directly from CO₂.

Direct CO₂ Insertion Methodologies

The direct synthesis of carbonates via CO₂ insertion involves reacting an alcohol with carbon dioxide, typically under pressure and in the presence of a catalyst. acs.orgrsc.org While the direct synthesis of this compound is not widely documented, extensive research on the analogous synthesis of diethyl carbonate (DEC) from ethanol and CO₂ provides a strong basis for this pathway. researchgate.netrsc.org

The primary challenge in this reaction is the low equilibrium conversion due to the formation of water as a byproduct. researchgate.netyoutube.com To overcome this, strategies such as using dehydrating agents (e.g., 2-cyanopyridine) to trap water or employing membrane reactors to continuously remove water have been developed to shift the equilibrium toward the product. researchgate.netrsc.orgresearchgate.net Catalysts like ceria (CeO₂) have been shown to be effective by possessing the necessary acidic and basic sites to activate both the alcohol and CO₂ simultaneously. rsc.org

| Catalyst | Reaction | Key Strategy | Performance Metric | Source |

|---|---|---|---|---|

| Ceria (CeO₂) | Ethanol + CO₂ → Diethyl Carbonate | Use of 2-cyanopyridine as a water trap. | DEC yield as high as 45 mol% in a batch reaction. | rsc.org |

| Cu-Ni/AC | Ethanol + CO₂ → Diethyl Carbonate | Use of a membrane reactor to remove water. | Achieved increased conversion compared to a conventional packed-bed reactor. | researchgate.netresearchgate.net |

Metal Alkoxide Intermediates in CO2 Utilization

The direct synthesis of carbonates from carbon dioxide and alcohols is a highly attractive route, aligning with the principles of green chemistry by utilizing a renewable C1 feedstock. A key mechanistic pathway in this transformation involves the formation of metal alkoxide intermediates. This process begins with the reaction of an alcohol with a metal-based catalyst to form a metal alkoxide. Subsequently, CO2, an electrophile, inserts into the metal-oxygen bond of the nucleophilic alkoxide to form a metal alkyl carbonate species googleapis.comresearchgate.net.

Oxidative Carbonylation Techniques

Oxidative carbonylation represents another significant pathway for carbonate synthesis, utilizing carbon monoxide (CO) in conjunction with an oxidant, typically oxygen. These reactions are generally catalyzed by transition metal complexes, with palladium-based systems being particularly common. The process involves the oxidation of the metal center, followed by the insertion of CO and the alcohol substrate, ultimately leading to the formation of the carbonate ester.

For instance, the synthesis of symmetrical dialkyl carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC) from methanol and ethanol, respectively, is well-established. The general reaction is: 2ROH + CO + ½ O₂ → (RO)₂CO + H₂O

The synthesis of an unsymmetrical carbonate such as this compound via this method would require a more controlled, stepwise approach or the co-reaction of ethanol and l-menthol. The development of selective catalysts is crucial to prevent the formation of a mixture of symmetrical (diethyl carbonate, di-l-menthyl carbonate) and the desired unsymmetrical products. The catalytic activity and selectivity in these systems are highly dependent on the choice of metal, the ligand environment, and reaction conditions rsc.org. Diphosphine ligands, for example, have been studied to tune the electronic and steric properties of palladium catalysts to optimize performance rsc.org.

Development of Novel Catalytic Systems for Carbonate Synthesis

The efficiency, selectivity, and sustainability of carbonate synthesis are heavily reliant on catalyst development. Modern research focuses on creating robust, recyclable, and highly active catalysts.

Metal-Organic Frameworks (MOFs) as Catalysts

Metal-Organic Frameworks (MOFs) have emerged as highly promising heterogeneous catalysts due to their exceptional properties, including high surface areas, tunable porosity, and well-defined active sites. While much research has focused on their use in converting CO2 and epoxides to cyclic carbonates, their application in transesterification reactions to produce linear carbonates is of significant interest researchgate.net.

Transesterification is a versatile and atom-economical method for synthesizing unsymmetrical carbonates. In this context, a symmetrical carbonate like diethyl carbonate (DEC) can be reacted with a different alcohol, such as l-menthol, to yield the desired this compound. MOFs can effectively catalyze this reaction by providing Lewis acidic metal sites that activate the carbonyl group of the carbonate and basic sites within the organic linkers that can activate the alcohol researchgate.net. Studies have shown that MOFs can produce asymmetric organic carbonates with high yields and 100% selectivity from the reaction of diethyl carbonate with various alcohols, including cyclic and aliphatic types researchgate.net. The solid nature of MOFs allows for simple recovery by filtration or centrifugation and potential for reuse, enhancing the sustainability of the process.

Table 1: Performance of MOF Catalysts in Asymmetric Carbonate Synthesis via Transesterification This table is representative of MOF performance in analogous reactions, as specific data for this compound is not detailed in the provided sources.

| Catalyst | Reactants | Product Type | Yield | Selectivity | Key Feature |

|---|---|---|---|---|---|

| Zn-based MOF | Diethyl Carbonate + Various Alcohols (aromatic, cyclic, aliphatic) | Asymmetric Organic Carbonates | Moderate to High | 100% | Effective heterogeneous catalyst, recoverable and reusable researchgate.net |

| Zn4O[(O2C)-C6H4-(CO2)]3 | Dimethyl Carbonate + Phenol | Diphenyl Carbonate | High Activity Reported | Not specified | Demonstrates MOF activity for transesterification with aromatic alcohols researchgate.net |

Nanocatalysts and Supported Catalysts

Reducing catalyst size to the nanoscale can dramatically increase the surface-area-to-volume ratio, leading to a higher density of active sites and enhanced catalytic activity. Nanocatalysts, including metal oxides and supported metal nanoparticles, have been successfully applied to transesterification reactions for carbonate synthesis elifesciences.orgresearchgate.net. For example, nanostructured hydrotalcites have shown excellent performance in the transesterification of glycerol (B35011) with dimethyl carbonate, achieving high conversion and selectivity under solvent-free conditions nih.gov.

Supported catalysts, where the active species is dispersed on a high-surface-area material like silica, alumina, or zeolite, offer advantages in stability, recovery, and prevention of active site aggregation. For instance, Li-incorporated MCM-41, a mesoporous silica material, has been effectively used as a heterogeneous catalyst for producing glycerol carbonate rsc.org. A relevant patent describes the use of a supported organocatalyst, MCM-41-TBD, for the transesterification reaction between an L-menthol carbonic ester and glycol, highlighting the applicability of such systems for reactions involving the sterically bulky menthol group google.com. These systems combine the high activity of a catalyst with the practical benefits of heterogeneity.

Organocatalysis in Carbonate Formation

Organocatalysis, the use of small, metal-free organic molecules to accelerate reactions, has become a powerful tool in synthesis, often providing unique selectivity and milder reaction conditions. For the synthesis of unsymmetrical carbonates via transesterification, several classes of organocatalysts have proven effective.

Ionic liquids (ILs) and particularly phosphonium salts have been identified as excellent catalysts beilstein-journals.orgnih.govresearchgate.net. These compounds can act through a cooperative mechanism, where the cation and anion activate the electrophile (carbonate) and the nucleophile (alcohol), respectively. Notably, phosphonium salts have been successfully employed in the transesterification of dimethyl and diethyl carbonate with the sterically hindered l-menthol, achieving high selectivity and yields researchgate.net.

Another potent organocatalyst is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic base. DBU is an effective catalyst for the transesterification of dimethyl carbonate with a range of alcohols rsc.org. Interestingly, its activity can be significantly accelerated under pressurized CO2, which reacts with the DBU/alcohol mixture to form an ionic liquid-like salt, [DBUH][ROCO₂], that is the true catalytically active species rsc.org. This system offers a straightforward strategy for catalyst recovery, as DBU can be regenerated from the salt after the reaction.

Table 2: Performance of Selected Organocatalysts in Unsymmetrical Carbonate Synthesis

| Catalyst System | Reactants | Product | Conversion/Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| DBU / CO₂ | DMC + Various Alcohols | Unsymmetrical Carbonates | Up to 89% Conversion | 98% | rsc.org |

| Methyltrioctylphosphonium salts | DMC/DEC + l-Menthol | Methyl/Ethyl l-Menthyl Carbonate | >90% Isolated Yield | Up to 99% | researchgate.net |

| AgCl / [Bmim][OAc] (Ionic Liquid) | CO₂ + Propargylic Alcohols + Primary Alcohols | Asymmetrical Carbonates | ~100% Yield | High | nih.gov |

Process Intensification and Green Chemistry Principles in Synthetic Routes

The application of process intensification and green chemistry principles is paramount for developing commercially viable and environmentally responsible methods for producing this compound. Process intensification aims to create dramatically smaller, cleaner, and more energy-efficient technologies. Techniques such as reactive distillation, where the reaction and separation of products occur in a single unit, can be used to overcome equilibrium limitations by continuously removing a low-boiling byproduct, thereby driving the reaction towards completion.

The synthetic routes discussed align well with the 12 Principles of Green Chemistry:

Prevention : Routes that utilize CO2 as a feedstock help prevent waste by consuming a greenhouse gas. Transesterification is also a high-yield reaction with minimal byproducts.

Atom Economy : Transesterification reactions are highly atom-economical, as most atoms from the reactants are incorporated into the final product.

Less Hazardous Chemical Synthesis : Modern catalytic methods avoid the use of highly toxic reagents like phosgene, which was traditionally used for carbonate synthesis.

Catalysis : The use of catalytic (as opposed to stoichiometric) reagents is a core principle. The development of recyclable heterogeneous catalysts like MOFs and supported nanocatalysts further enhances the sustainability of these processes.

Use of Renewable Feedstocks : Utilizing CO2 and potentially bio-derived ethanol and l-menthol contributes to a more sustainable chemical industry.

By integrating advanced catalytic systems with intensified processes, the synthesis of this compound can be achieved with high efficiency, minimal environmental impact, and improved economic feasibility.

Solvent Selection and Alternative Reaction Media (e.g., Deep Eutectic Solvents)

Deep Eutectic Solvents (DESs) have emerged as a promising class of alternative media for chemical processes, including carbonate synthesis. mdpi.comdntb.gov.uanih.gov DESs are defined as mixtures of components, typically a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which have a significantly lower melting point than the individual constituents. mdpi.com A major advantage of DESs is that they can often be prepared from inexpensive, abundant, and natural compounds such as choline chloride, urea, carboxylic acids, and polyols. mdpi.com

In the context of carbonate synthesis, particularly from CO2, DESs can function as more than just inert solvents. They have shown the ability to capture and activate carbon dioxide, which is beneficial given the low reactivity of CO2. mdpi.com Research has demonstrated that phosphonium-based and choline chloride-based DESs are effective catalysts for the formation of cyclic carbonates from CO2 and epoxides. mdpi.com For example, a mixture of choline chloride and urea was used as a biodegradable and active catalyst for the reaction of CO2 and propylene oxide, achieving a 99% yield of propylene carbonate. mdpi.com The effectiveness of these DESs is attributed to their nucleophilicity, Lewis basicity, and the capacity to form hydrogen bonds. mdpi.com The use of DESs aligns with the principles of green chemistry, as many carbonate synthesis reactions can be conducted under solvent-free conditions, using the DES itself as a catalyst. dntb.gov.uanih.gov

Reaction Optimization for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product, this compound, while minimizing the formation of byproducts, thereby ensuring high selectivity. Key parameters that are manipulated include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.

The molar ratio of reactants is a primary factor in controlling product selectivity, especially in transesterification reactions where multiple products are possible. For instance, in the synthesis of mixed alkyl carbonates from dimethyl carbonate (DMC) and ethanol, the molar ratio of the reactants can be tuned to favor the production of either ethyl methyl carbonate (EMC) or diethyl carbonate (DEC). researchgate.netrsc.org At a high DMC to ethanol ratio (4:1), a selectivity of up to 99% for EMC can be achieved. rsc.org Conversely, a high ethanol to DMC ratio (10:1) shifts the selectivity towards DEC, reaching 91%. researchgate.netrsc.org This demonstrates the precise control over product distribution that can be exerted by adjusting reactant concentrations.

The amount of catalyst used directly impacts the reaction rate and yield. Studies on the synthesis of EMC show a clear correlation between catalyst loading and product yield up to an optimal point. For example, using a calcined Ca-Al hydrotalcite catalyst, the yield of EMC increased from 20.5% to 50.6% as the catalyst amount was raised from 0.5% to 1.5% (by mass of reactants). acs.org However, further increasing the catalyst dosage to 3.0% resulted in no significant change in yield, indicating that 1.5% is the optimum concentration under those conditions. acs.org

Reaction time and temperature are also critical. For the Ca-Al hydrotalcite system, the reaction was found to reach equilibrium within approximately one hour, with the EMC yield rising to 50.6% and then plateauing. acs.org In other systems, such as the synthesis of EMC using a γ-Al2O3-based catalyst, typical conditions involve reacting at 100°C for 3 hours to achieve yields of over 60%. google.com

| DMC:Ethanol Molar Ratio | EMC Selectivity (%) | DEC Selectivity (%) | Reference |

|---|---|---|---|

| 4:1 | 99 | - | rsc.org |

| 1:10 | - | 91 | rsc.org |

| Catalyst Amount (wt%) | Reaction Time (h) | EMC Yield (%) | Reference |

|---|---|---|---|

| 0.5 | 1 | 20.5 | acs.org |

| 1.5 | 0.5 | 39.1 | acs.org |

| 1.5 | 1 | 50.6 | acs.org |

| 3.0 | 1 | ~50.6 | acs.org |

Catalyst Reusability and Regeneration

The economic viability and sustainability of industrial chemical processes heavily depend on the stability and reusability of the catalyst. An effective catalyst should maintain high activity and selectivity over numerous reaction cycles with minimal need for complex regeneration procedures.

Heterogeneous catalysts are particularly advantageous as they can be easily recovered from the reaction mixture by simple filtration or centrifugation. researchgate.net Numerous studies on catalysts for alkyl carbonate synthesis have demonstrated excellent reusability. For example, a CaAl-1 catalyst used for the synthesis of ethyl methyl carbonate showed no significant change in yield after being used five times. acs.org Similarly, a novel basic catalyst, α-KMgPO4, was recycled five times without a noticeable loss in its high catalytic activity. mdpi.com Another study involving a Mg-Al-Zn ternary composite oxide catalyst found that after an initial drop in conversion from 41.84% to around 34.00% in the second cycle, the catalyst's performance stabilized and remained consistent for 10 subsequent cycles. mdpi.com

Catalyst deactivation, when it occurs, is often due to the deposition of carbonaceous materials, or "coke," on the active sites. dicp.ac.cnmdpi.com Fortunately, this type of deactivation is typically reversible. dicp.ac.cn The most common industrial method for catalyst regeneration is burning the coke off with air or oxygen. dicp.ac.cn However, high temperatures during this process can lead to sintering of metal particles on supported catalysts. dicp.ac.cn To avoid this, milder regeneration methods are being explored. These include using ozone (O3) to remove coke at lower temperatures or utilizing carbon dioxide for gasification in what is known as the Reverse Boudouard reaction. dicp.ac.cn A different approach is detailed in a patent for a CeO2-containing catalyst, where activity is restored through a simple procedure of separating the catalyst and washing it with an alcohol. google.com

| Cycle | EMC Yield | Reference |

|---|---|---|

| 1 | ~50.6% | acs.org |

| 2 | No remarkable change | acs.org |

| 3 | No remarkable change | acs.org |

| 4 | No remarkable change | acs.org |

| 5 | No remarkable change | acs.org |

Reaction Mechanisms and Mechanistic Investigations of Alkyl L Menthyl Carbonate Transformations

Detailed Mechanistic Pathways of Formation via Transesterification and Carbonylation

The synthesis of asymmetric carbonates such as ethyl l-menthyl carbonate can be achieved through several routes, with transesterification and carbonylation being prominent methods.

Transesterification

Transesterification is a widely used, equilibrium-limited reaction for producing asymmetric carbonates. rsc.org For this compound, this process would typically involve the reaction of l-menthol (B7771125) with diethyl carbonate (DEC) or the reaction of ethanol (B145695) with di-l-menthyl carbonate. A more direct approach involves reacting l-menthol with ethyl chloroformate. google.com Another common pathway is the reaction between dimethyl carbonate (DMC) and ethanol to first produce ethyl methyl carbonate (EMC), which can then be further reacted. rsc.orggoogle.com

The mechanism is generally catalyzed by either a base or an acid. In base-catalyzed transesterification, an alkoxide is formed from one of the alcohol reactants (e.g., l-mentholate). This potent nucleophile then attacks the electrophilic carbonyl carbon of the starting carbonate (e.g., diethyl carbonate). This addition-elimination sequence leads to a tetrahedral intermediate which then collapses, eliminating an ethoxide group to form the final product, this compound, and ethanol as a byproduct. The use of heterogeneous catalysts, such as zeolitic imidazolate frameworks (ZIF-8) or Al2O3-supported catalysts, has been shown to be effective for similar transesterification reactions, offering advantages in catalyst separation and reuse. researchgate.netresearchgate.netrsc.org The reaction can be driven to completion by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. google.com

Carbonylation

Oxidative carbonylation provides an alternative route, synthesizing carbonates directly from alcohols, carbon monoxide (CO), and an oxidant (typically oxygen). researchgate.netresearchgate.net The synthesis of this compound via this method would involve the reaction of a mixture of l-menthol and ethanol with CO and O₂ in the presence of a suitable catalyst system.

The mechanistic pathway for oxidative carbonylation is complex and typically involves a metal catalyst, such as a copper or palladium complex. researchgate.netwikipedia.org For a copper-based system, the mechanism can be initiated by the formation of a copper(I) alkoxide with one of the alcohols. This species then undergoes CO insertion to form an alkoxycarbonyl-copper intermediate. Subsequent reaction with the second alcohol, followed by oxidative elimination, yields the asymmetric carbonate product and regenerates the active catalyst. The process is often enhanced by co-catalysts or ligands, such as 1,10-phenanthroline (B135089) and N-methylimidazole, which improve catalyst activity and stability. researchgate.netresearchgate.net

Decomposition Pathways and Chemical Stability under Various Conditions

This compound is chemically stable under standard ambient conditions but can decompose under thermal stress or through reactions with solvents. sigmaaldrich.comsynquestlabs.com

The thermal decomposition of linear organic carbonates like this compound can proceed through several pathways, particularly at elevated temperatures. researchgate.net Studies on analogous compounds such as dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC) show that degradation can occur at temperatures between 180°C and 300°C. researchgate.net

Potential degradation mechanisms for this compound include:

Decarboxylation: At high temperatures, the carbonate may eliminate carbon dioxide to form an ether (ethyl menthyl ether).

Elimination Reactions: The ethyl group can undergo a β-hydride elimination to produce ethylene (B1197577) and l-menthyl carbonic acid, which is unstable and would likely decompose further to l-menthol and CO₂. Similarly, elimination involving the menthyl group could produce menthene, ethanol, and CO₂.

Radical Pathways: At very high temperatures, homolytic cleavage of the C-O bonds can occur, generating various radical species that lead to a complex mixture of smaller hydrocarbon products, carbon monoxide, and carbon dioxide. cymitquimica.comnih.gov Pyrolysis studies on similar carbonates have identified products like ethene, ethanol, and CO₂. researchgate.netacs.org

Solvolysis involves the reaction of the carbonate with a solvent. The most common forms are hydrolysis (reaction with water) and alcoholysis (reaction with an alcohol).

Alcoholysis: This is essentially the reverse of the transesterification reaction used for synthesis. In the presence of an alcohol (e.g., methanol) and a catalyst, this compound can undergo transesterification to form a different carbonate (e.g., mthis compound) and ethanol. The reaction proceeds through a similar nucleophilic addition-elimination mechanism as described for its formation.

Reactivity in Chemical Transformations

This compound possesses reactive sites that allow it to function as a protecting group or as an alkylating/carbonylating agent.

Carbonates can serve as protecting groups for hydroxyl functionalities in organic synthesis. thieme-connect.de The l-menthyl carbonate group could be introduced onto a target alcohol by reacting it with l-menthyl chloroformate. This protecting group is analogous to other carbonate protecting groups like the benzyloxycarbonyl (Cbz) or allyloxycarbonyl (Alloc) groups. thieme-connect.de

The key features of carbonates as protecting groups are their general stability under neutral and mildly acidic or basic conditions, as well as their inertness towards many oxidizing and reducing agents. masterorganicchemistry.comuchicago.edu Deprotection, or removal of the carbonate group to restore the alcohol, is typically achieved under stronger hydrolytic conditions, such as saponification with a strong base (e.g., NaOH or KOH). google.comuchicago.edu The bulky l-menthyl group may influence the rate of both the protection and deprotection steps due to steric hindrance.

Asymmetric carbonates can act as electrophiles in two distinct ways, functioning as either alkylating or carbonylating agents. researchgate.netrsc.org

As an Alkylating Agent: this compound can act as an ethylating agent. In this role, a nucleophile attacks the methylene (B1212753) carbon of the ethyl group in an Sₙ2-type reaction. This would result in the transfer of the ethyl group to the nucleophile, with l-menthyl carbonate acting as the leaving group, which would then decompose to l-menthol and CO₂. The efficiency of this process relative to carbonylation depends on the nature of the nucleophile and the reaction conditions. unive.it

As a Carbonylating Agent: Alternatively, a nucleophile can attack the electrophilic carbonyl carbon. unive.it This pathway leads to the transfer of the l-menthoxycarbonyl group (-C(=O)O-l-menthyl). This is a carbonylation reaction, where the nucleophile becomes acylated. The ethoxide ion serves as the leaving group. The bulky nature of the l-menthyl group compared to the ethyl group might sterically hinder the attack at the carbonyl carbon, potentially influencing the regioselectivity of the nucleophilic attack compared to simpler asymmetric carbonates like ethyl methyl carbonate. thieme-connect.de

Advanced Analytical Methods for Quantitative and Qualitative Analysis of Ethyl L Menthyl Carbonate

Chromatographic Separations and Detection

Chromatography is a fundamental technique for separating Ethyl l-Menthyl Carbonate from complex mixtures. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analyte and the nature of the sample matrix.

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. ijpsjournal.com

GC with Flame Ionization Detection (GC-FID): This is a robust and widely used method for the quantitative analysis of organic compounds. After separation on the GC column, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon present. This makes GC-FID a reliable tool for quantifying this compound, especially in quality control settings where the identity of the compound is already known. chromatographyonline.com For accurate quantification, sharp and symmetrical peak shapes are crucial. cromlab-instruments.es The internal standard method is often employed to improve precision by correcting for variations in injection volume and detector response. chromatographyonline.com

GC with Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the identification capabilities of mass spectrometry. As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, serves as a unique "chemical fingerprint," allowing for unambiguous identification. nih.gov This method is particularly valuable for identifying impurities and analyzing complex mixtures containing the target analyte. longdom.org Quantitative analysis is also possible with GC-MS, often providing lower limits of detection than GC-FID. nih.gov

Table 1: Illustrative GC Parameters for this compound Analysis

| Parameter | GC-FID | GC-MS |

| Column | Intermediate polarity (e.g., 35% diphenyl / 65% dimethyl polysiloxane) | Similar to GC-FID; e.g., TG-35MS |

| Injector Temp. | 250 °C | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium or Hydrogen | Helium |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| Detector Temp. | 300 °C | N/A (Transfer line at 280 °C) |

| Ionization Mode | N/A | Electron Ionization (EI) at 70 eV |

| Mass Range | N/A | 40-450 amu |

For less volatile derivatives or when analyzing this compound in complex, non-volatile matrices, High-Performance Liquid Chromatography (HPLC) is the preferred method. unl.edu HPLC separates compounds based on their interaction with a stationary phase (in a column) and a liquid mobile phase.

HPLC with UV Detection: While this compound itself lacks a strong chromophore for sensitive UV detection at higher wavelengths, it does possess a carbonyl group which absorbs in the lower UV range (~207 nm). ucalgary.camasterorganicchemistry.com This allows for quantitative analysis, though sensitivity may be limited and interference from other co-eluting compounds that absorb in this region is possible. An ion-moderated partition HPLC method has been successfully developed for analyzing common organic carbonates. unl.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. longdom.org LC-MS is highly effective for analyzing compounds in complex mixtures with high sensitivity. nih.gov It is particularly advantageous for samples that are not suitable for GC due to low volatility or thermal instability. Various ionization techniques, such as electrospray ionization (ESI), can be used to generate ions from the analyte before they enter the mass analyzer. epa.gov The combination of retention time from the HPLC and the mass spectrum from the MS provides a very high degree of confidence in both the identification and quantification of this compound.

Table 2: Representative HPLC Parameters for Carbonate Ester Analysis

| Parameter | HPLC-UV | LC-MS |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile/Water with 2mM Ammonium Acetate |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Column Temp. | 35 °C | 40 °C |

| Detector | UV-Vis Detector (at ~210 nm) | Mass Spectrometer |

| Ionization Source | N/A | Electrospray Ionization (ESI), Positive Mode |

| Injection Volume | 10 µL | 5 µL |

Spectroscopic Quantification Techniques

Spectroscopic methods offer alternative or complementary approaches for the quantitative analysis of this compound, often with minimal sample preparation.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of organic compounds, including this compound. bwise.kr The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. bwise.kr

For absolute quantification, a certified internal standard of known purity is added in a precisely weighed amount to a known amount of the sample. ox.ac.uksigmaaldrich.com By comparing the integral of a specific, well-resolved signal from this compound with the integral of a signal from the internal standard, the exact concentration or purity of the analyte can be calculated without the need for a calibration curve. jeolusa.com Key experimental parameters, such as the relaxation delay (T1), must be carefully optimized to ensure accurate integration. sigmaaldrich.com

Table 3: Key Considerations for qNMR Analysis

| Parameter | Importance | Typical Setting/Procedure |

| Internal Standard | Provides a reference for quantification. | Must have signals that do not overlap with the analyte; must be stable and accurately weighed. Examples: Maleic acid, Dimethyl sulfone. |

| Solvent | Must fully dissolve both analyte and standard. | Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). |

| Relaxation Delay (d1) | Must be long enough for full relaxation of all relevant nuclei (≥ 5 x T1). | Determine T1 using an inversion-recovery experiment. |

| Signal Selection | Signals must be baseline-resolved from other signals. | Choose unique, sharp singlets or triplets if possible. |

| Signal-to-Noise (S/N) | High S/N is required for accurate integration (>250:1 for <1% error). | Increase the number of scans. |

Direct quantification of this compound using UV-Visible spectrophotometry is challenging due to its weak absorption characteristics. The ester carbonyl group exhibits a weak n→π* transition around 207-215 nm, which can be difficult to measure accurately and is prone to interference. ucalgary.camasterorganicchemistry.com

However, UV-Visible spectrophotometry can be a valuable quantitative tool through derivatization or by monitoring reactions. For instance, a chemical reaction that consumes or produces this compound and involves a change in a chromophore can be monitored over time. An example is tracking the transesterification of an ester by measuring the appearance of a chromophoric anion product. mdpi.com While not a direct measurement of the starting material, such kinetic studies can provide quantitative information. This approach is generally more applicable in research settings than for routine quality control.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples. ijpsjournal.comnih.gov By providing two independent dimensions of data (e.g., retention time and mass spectrum), these techniques enhance sensitivity, selectivity, and identification confidence.

The previously discussed GC-MS and LC-MS are prime examples of hyphenated techniques. Other powerful combinations include:

LC-NMR: This technique couples HPLC with NMR spectroscopy, allowing for the direct structural elucidation of compounds as they are separated from a mixture. It is a powerful tool for identifying unknown impurities or degradation products without the need for prior isolation.

GC-IR: The coupling of gas chromatography with infrared spectroscopy provides real-time IR spectra of eluted peaks. This can be useful for distinguishing between isomers that may have similar mass spectra but different functional group arrangements. ijpsjournal.com

These advanced hyphenated methods are critical in research and development, enabling a deep understanding of product composition, stability, and impurity profiles that would be difficult to achieve with single-technique analyses.

Computational Chemistry and Theoretical Modeling of Ethyl L Menthyl Carbonate Systems

Quantum Chemical (QC) Calculations for Molecular Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, energy, and geometry of molecules. Methods like Density Functional Theory (DFT) are commonly employed for such analyses.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are used to study the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes in condensed phases.

Simulation of Decomposition Mechanisms

Computational simulations provide significant insight into the thermal and electrochemical decomposition pathways of carbonate esters, which is crucial for understanding their stability and potential degradation products. While direct computational studies on Ethyl l-Menthyl Carbonate are not extensively documented in the provided literature, the decomposition mechanisms can be inferred from theoretical investigations of analogous linear and cyclic carbonates, such as ethyl methyl carbonate (EMC), diethyl carbonate (DEC), and ethylene (B1197577) carbonate (EC). researchgate.netnih.gov

Theoretical studies on simple dialkyl carbonates like EMC and DEC have utilized ab initio methods to explore gas-phase thermolysis. researchgate.net These simulations typically identify multiple possible pathways for decomposition. One common mechanism involves a six-membered cyclic transition state, leading to the elimination of an alkene and the formation of an alcohol and carbon dioxide. researchgate.net For asymmetric carbonates, the reaction can proceed in two steps, involving both six- and four-membered cyclic transition states. researchgate.net For this compound, a plausible thermal decomposition pathway would similarly involve the concerted retro-ene elimination of ethylene via a six-center transition state, yielding l-menthol (B7771125) and carbon dioxide.

In the context of electrochemical applications, such as in lithium-ion batteries, oxidative decomposition is a primary concern. Density functional theory (DFT) calculations on molecules like EC show that upon one-electron oxidation, a radical cation is formed. nih.gov This highly reactive intermediate can then undergo several decomposition reactions. nih.gov Common pathways include the elimination of CO2 or CO, leading to the formation of various radical cations. nih.gov These radicals can be subsequently terminated by abstracting an electron, forming stable products like aldehydes or reacting further to create oligomers. nih.gov For this compound, an analogous oxidative decomposition would likely begin with the formation of a radical cation, which could then fragment to produce CO2, an ethyl radical, and a menthoxycarbonyl radical, or other related species. The specific products and their branching ratios would depend on the relative energy barriers of the competing pathways.

The table below summarizes potential decomposition pathways for this compound based on computational studies of analogous carbonate esters.

| Decomposition Type | Proposed Mechanism | Key Intermediates | Primary Products | Computational Method Reference |

| Thermal | Six-membered cyclic transition state | Not applicable (concerted reaction) | Ethylene, l-Menthol, Carbon Dioxide | Ab initio (e.g., MP2) researchgate.net |

| Oxidative (Electrochemical) | One-electron oxidation followed by fragmentation | This compound radical cation | CO2, Ethyl radical, Menthoxy radical, Aldehydes | Density Functional Theory (DFT) nih.gov |

Force Field Development and Validation for Menthane-Based Carbonates

Molecular dynamics (MD) simulations are a powerful tool for investigating the condensed-phase properties of molecular systems, but their accuracy is fundamentally dependent on the quality of the underlying force field. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in the system. For novel or specialized molecules like menthane-based carbonates, existing general-purpose force fields like COMPASS may be applicable but might lack the specific accuracy required for detailed studies. mdpi.com Therefore, the development and validation of a specific force field are often necessary.

The development process for a new force field for menthane-based carbonates would typically involve:

Defining the Functional Form: This includes terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces).

Parameterization: This is the most critical step, where parameters for the potential energy functions are derived. Modern approaches rely heavily on quantum mechanical (QM) calculations. researchgate.net High-level ab initio or DFT calculations are performed on the molecule and its fragments to generate a potential energy surface. The force field parameters are then fitted to reproduce these QM-calculated energies, forces, and electrostatic potentials. For instance, interaction energies for dimer configurations would be computed to accurately model intermolecular forces. researchgate.net

Validation: The newly developed force field must be rigorously tested. This involves running MD simulations and comparing the calculated macroscopic properties against either experimental data or high-level QM calculations. Key properties for validation include density, heat of vaporization, viscosity, diffusion coefficients, and radial distribution functions.

Machine learning (ML) approaches are also becoming increasingly prevalent in force field development. researchgate.net These methods can create highly accurate potentials by learning the relationship between atomic positions and energies from large datasets of QM calculations, potentially overcoming some limitations of traditional fixed-charge force fields, especially in systems with significant polarization effects. researchgate.netresearchgate.net

The table below outlines the essential components of a classical force field relevant for simulating menthane-based carbonates.

| Interaction Type | Potential Energy Function Example | Parameters to be Determined |

| Bond Stretching | Harmonic potential: E = k(r - r₀)² | Force constant (k), Equilibrium distance (r₀) |

| Angle Bending | Harmonic potential: E = k(θ - θ₀)² | Force constant (k), Equilibrium angle (θ₀) |

| Dihedral Torsion | Periodic function: E = Σ Vₙ[1 + cos(nφ - δ)] | Barrier height (Vₙ), Periodicity (n), Phase angle (δ) |

| van der Waals | Lennard-Jones: E = 4ε[(σ/r)¹² - (σ/r)⁶] | Well depth (ε), Zero-crossing distance (σ) |

| Electrostatic | Coulomb's Law: E = kq₁q₂/r | Partial atomic charges (q₁, q₂) |

Thermodynamic and Kinetic Modeling of Synthetic Processes

Computational modeling is instrumental in optimizing the synthesis of chemical compounds by providing a detailed understanding of reaction thermodynamics and kinetics. For this compound, which can be synthesized via transesterification of a dialkyl carbonate (like diethyl carbonate) with l-menthol, thermodynamic and kinetic models can predict reaction feasibility, equilibrium conversion, and reaction rates under various conditions.

Thermodynamic Modeling: The feasibility of a synthesis reaction is governed by the change in Gibbs free energy (ΔG). A negative ΔG indicates a thermodynamically favorable process. researchgate.net Thermodynamic properties like the standard molar enthalpies of formation (ΔH°f) and standard Gibbs free energy of formation (ΔG°f) for reactants and products can be calculated using computational methods. The Benson group contribution method is a well-established approach for estimating these properties for organic molecules. researchgate.netresearchgate.net These calculations allow for the determination of the reaction's enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) over a range of temperatures. researchgate.net From ΔG, the equilibrium constant (K) can be calculated, which in turn is used to predict the maximum achievable conversion at equilibrium. researchgate.net Studies on the synthesis of ethyl methyl carbonate from dimethyl carbonate and diethyl carbonate have shown that while the reaction is feasible, the equilibrium constant may be modest, suggesting that strategies to shift the equilibrium (e.g., removal of a product) may be necessary to achieve high yields. researchgate.net

Kinetic Modeling: While thermodynamics predicts the final equilibrium state, kinetics describes the path and rate of reaching that equilibrium. Kinetic modeling of the synthesis process involves determining the reaction rate law and the rate constants. Computational chemistry can be used to investigate the reaction mechanism at a molecular level, for example, by locating the transition state structure and calculating the activation energy (Ea) using DFT. This provides insight into the rate-limiting steps of the reaction.

A phenomenological kinetic model can be developed by fitting proposed rate equations to experimental data obtained under various conditions (temperature, catalyst concentration, reactant molar ratio). mdpi.com This process yields the apparent activation energy and the pre-exponential factor from the Arrhenius equation, allowing for the prediction of reaction rates and the optimization of process parameters like temperature and catalyst loading. mdpi.com

The following table presents hypothetical thermodynamic data for the transesterification synthesis of this compound from Diethyl Carbonate and l-Menthol, based on principles from related carbonate synthesis studies. researchgate.net

| Thermodynamic Parameter | Symbol | Value (Illustrative) | Significance |

| Enthalpy of Reaction | ΔH_rxn | -15 kJ/mol | Indicates an exothermic reaction, favored at lower temperatures. |

| Gibbs Free Energy of Reaction | ΔG_rxn | -5 kJ/mol at 400 K | Negative value indicates the reaction is spontaneous under these conditions. |

| Equilibrium Constant | K_eq | 4.5 at 400 K | Determines the maximum theoretical yield at equilibrium. |

| Activation Energy | E_a | 85 kJ/mol | Energy barrier that must be overcome for the reaction to occur; influences reaction rate. |

Environmental Chemistry and Sustainability Aspects of Alkyl L Menthyl Carbonate Production and Utilization

Environmental Fate and Transport Mechanisms (e.g., Biodegradation Pathways, Atmospheric Reactivity)

The environmental fate and transport of a chemical are governed by its physical-chemical properties, which determine its distribution and persistence in various environmental compartments such as air, water, and soil. epa.gov Key properties include water solubility, vapor pressure, the n-octanol-water partition coefficient (KOW), and susceptibility to degradation processes like hydrolysis, biodegradation, and atmospheric photo-oxidation. epa.gov

While specific, detailed environmental fate studies for ethyl l-menthyl carbonate are not widely available in peer-reviewed literature, its behavior can be inferred by examining related, simpler alkyl carbonates. For instance, diethyl carbonate (DEC) is noted for being environmentally friendly and biodegradable, slowly hydrolyzing into ethanol (B145695) and carbon dioxide. researchgate.net The environmental properties of ethyl methyl carbonate (EMC) provide further insight.

Environmental Properties of Ethyl Methyl Carbonate (EMC)

| Property | Value | Significance |

|---|---|---|

| Water Solubility | 47.1 g/L at 20 °C | Indicates potential for distribution in aqueous environments. |

| Partition Coefficient (log Kow) | 0.972 | A low value suggests a low potential for bioaccumulation in organisms. |

| Soil Organic Carbon/Water (log Koc) | 0.199 | Indicates high mobility in soil and low adsorption to organic matter. |

| Biodegradability | Not considered a PBT or vPvB substance | Suggests it does not persist in the environment. |

Source: Based on data from ECHA. carlroth.com

Biodegradation Pathways: The primary biodegradation pathway for simple alkyl carbonates is expected to be hydrolysis. The ester linkages in this compound are susceptible to cleavage, breaking the molecule down into its constituent parts: l-menthol (B7771125), ethanol, and carbon dioxide. These smaller, simpler molecules are generally readily biodegradable in the environment.

Atmospheric Reactivity: The atmospheric fate of volatile organic compounds is largely determined by their reaction with photochemically generated radicals, primarily the hydroxyl (•OH) radical during the day and the nitrate (B79036) (NO3) radical at night. Studies on the atmospheric photo-oxidation of diethyl carbonate (DEC) initiated by chlorine atoms show that the process occurs via hydrogen atom abstraction from both the methyl and methylene (B1212753) groups. conicet.gov.ar This leads to the formation of various oxygenated products, including ethyl formyl carbonate and ethyl acetyl carbonate. conicet.gov.ar A similar mechanism can be anticipated for this compound, where reaction with atmospheric radicals would lead to its degradation and prevent long-range transport. epa.gov

Carbon Footprint Assessment of Synthesis Routes

While a specific LCA for this compound is not publicly documented, analysis of related carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC) reveals key factors influencing their environmental impact.

Key Findings from LCA of Alkyl Carbonate Synthesis:

Process Intensification: The use of advanced chemical engineering techniques, such as reactive dividing wall columns (RDWC), can significantly reduce energy consumption and, consequently, CO₂ emissions. For the production of ethyl-methyl carbonate (EMC) and diethyl carbonate (DEC), using an RDWC instead of a conventional reactive distillation (RD) process can lower CO₂ emissions by 11.7% and 29.4%, respectively. researchgate.net

CO₂ as a Feedstock: Synthesis routes that utilize waste CO₂ as a starting material offer a pathway to carbon capture and utilization (CCU), potentially leading to a lower carbon footprint compared to traditional methods. acs.org For example, the direct synthesis of DEC from CO₂ and ethanol is a promising sustainable route. rsc.orgresearchgate.net

Feedstock Origin: The environmental impact of the raw materials is crucial. A process using bio-ethanol as a feedstock will have a different and potentially lower carbon footprint than one using fossil-fuel-derived ethanol.

Comparative Carbon Footprint for Dimethyl Carbonate (DMC) Synthesis Routes

| Synthesis Route | Description | Global Warming Potential (GWP) | Key Factors |

|---|---|---|---|

| Oxidative Carbonylation of Methanol (B129727) | Conventional commercial "Eni" process. | ~2.5 kg CO₂ eq./kg DMC | Relies on fossil-based methanol and carbon monoxide. |

| Electrochemical Synthesis from CO₂ | A novel route using CO₂ and methanol. | ~ -0.81 kg CO₂ eq./kg CO₂ captured | Impact is highly dependent on the source of electricity for the process and CO₂ capture. acs.org |

| EC Transesterification | Transesterification of ethylene (B1197577) carbonate with methanol. | Reported as a nearly carbon-neutral process. researchgate.net | Avoids more hazardous reagents; efficiency is key. |

Source: Based on data from ACS Sustainable Chemistry & Engineering and other sources. acs.orgresearchgate.net

These examples demonstrate that the carbon footprint of producing an alkyl carbonate like this compound can be minimized by selecting green synthesis routes, optimizing process efficiency, and utilizing renewable feedstocks.